Sinapyl alcohol
Description
Significance of Sinapyl Alcohol as a Monolignol
This compound is one of the three primary monolignols that form the building blocks of lignin (B12514952), alongside p-coumaryl alcohol and coniferyl alcohol. acs.orgfrontiersin.orgusda.gov These three alcohols are derived from the general phenylpropanoid biosynthetic pathway. acs.orgfrontiersin.orgusda.gov During lignin deposition, these monolignols are synthesized in the cytoplasm, transported to the apoplast (the space outside the plasma membrane), and then polymerized through oxidative radical coupling reactions. nih.gov
The incorporation of these monolignols into the lignin polymer results in distinct structural units: p-coumaryl alcohol yields p-hydroxyphenyl (H) units, coniferyl alcohol yields guaiacyl (G) units, and this compound yields syringyl (S) units. acs.orgfrontiersin.orgusda.govfrontiersin.orgoup.com this compound is particularly significant as the precursor to S-lignin units, which are predominantly found in angiosperms (flowering plants), especially in hardwoods, contributing to their characteristic properties. nih.govoup.comnih.govmdpi.com The chemical structure of this compound is defined by the formula C11H14O4, with the IUPAC name 4-[(E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol. ontosight.ai
| Monolignol | Derived Lignin Unit | Associated Lignin Type |
| p-coumaryl alcohol | p-hydroxyphenyl (H) | H-lignin |
| Coniferyl alcohol | Guaiacyl (G) | G-lignin |
| This compound | Syringyl (S) | S-lignin |
Beyond its role in forming the S-units, this compound can also undergo acylation, where it is esterified with compounds like acetate (B1210297) or p-coumarate. frontiersin.orgfrontiersin.orgcsic.esnih.gov This acylation can influence lignin structure and properties, potentially affecting biomass digestibility and industrial processing. frontiersin.orgfrontiersin.orgcsic.esnih.gov Research into this compound and its metabolic pathways is crucial for understanding plant development, improving biomass quality for biofuels and materials, and enhancing crop yields. ontosight.ai
| This compound Chemical Identifiers | |
| Chemical Formula | C11H14O4 |
| IUPAC Name | 4-[(E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol |
| CAS Number | 537-33-7 |
| CHEBI ID | 64557 |
| CHEMBL ID | CHEMBL1800816 |
Historical Context of this compound Research in Lignification
The understanding of lignin biosynthesis, including the pathways leading to this compound, has evolved significantly over decades. Early models proposed a relatively linear sequence of enzymatic reactions converting phenylalanine into the three canonical monolignols. nih.govroyalsocietypublishing.orgfrontiersin.orgnih.gov The pathway involves a series of deamination, hydroxylation, methylation, and reduction steps. nih.govnih.govroyalsocietypublishing.org
Key enzymes identified in these processes include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), ferulate 5-hydroxylase (F5H), p-coumarate 3-hydroxylase (C3H), hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT), caffeoyl-CoA O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), caffeic acid O-methyltransferase (COMT), and cinnamyl alcohol dehydrogenase (CAD). acs.org
Historically, the synthesis of syringyl (S) lignin precursors, including this compound, was thought to involve the conversion of ferulic acid to sinapic acid via 5-hydroxyferulate. nih.govpnas.org However, more recent research has suggested that these critical hydroxylation and methylation reactions might occur at a later stage in the pathway, potentially converting coniferaldehyde (B117026) to sinapaldehyde (B192390), which then leads to this compound. nih.govpnas.orgresearchgate.net This revised understanding has led to a re-evaluation of the roles of enzymes like ferulate 5-hydroxylase (F5H), which may act on coniferyl alcohol derivatives. pnas.org
Furthermore, the enzyme responsible for the final reduction step in this compound biosynthesis, converting sinapaldehyde to this compound, was initially attributed solely to cinnamyl alcohol dehydrogenase (CAD). However, the existence of a this compound dehydrogenase (SAD) was proposed. Current evidence indicates that CAD plays a predominant role in this reduction in vivo, even when SAD is capable of performing the reaction in vitro. nih.gov
The field has also expanded to recognize that lignin is not exclusively formed from the three canonical monolignols. Other phenolic compounds, including ester conjugates and intermediates from truncated biosynthetic routes, have been identified as genuine lignin monomers incorporated into the polymer. acs.orgusda.gov This ongoing research continues to refine our understanding of the flexibility and complexity of lignin biosynthesis, with this compound remaining a central figure in this intricate process.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314695 | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20675-96-1, 537-33-7 | |
| Record name | trans-Sinapyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sinapic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Sinapyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,5-dimethoxycinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SINAPYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 65 °C | |
| Record name | Sinapyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Sinapyl Alcohol
Phenylpropanoid Pathway and Sinapyl Alcohol Branch
The journey from phenylalanine to this compound involves a series of enzymatic reactions that sequentially modify the phenylpropane skeleton. The general phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, followed by hydroxylations and activation to a CoA thioester. researchgate.net From the central intermediate, p-coumaroyl-CoA, the pathway branches towards various monolignols, including this compound. The specific branch leading to this compound is characterized by hydroxylation at the C5 position of the aromatic ring and subsequent O-methylation, which are defining steps for syringyl monolignol formation. oup.comresearchgate.net
The biosynthetic route to this compound is not a simple linear sequence but rather a metabolic grid with several interconnected intermediates. The primary flow of metabolites, however, proceeds through a series of aldehydes and their corresponding acids.
Historically, ferulate was considered a primary entry point into the syringyl branch of the pathway. The enzyme ferulate 5-hydroxylase (F5H) was thought to catalyze the hydroxylation of ferulate to 5-hydroxyferulate. nih.gov This 5-hydroxyferulate would then be methylated to produce sinapate. While F5H can catalyze the conversion of ferulate to 5-hydroxyferulate, kinetic studies have revealed that later intermediates in the pathway are much more efficient substrates. nih.govpnas.orgnih.gov In the presence of coniferaldehyde (B117026), the F5H-catalyzed conversion of ferulate is significantly inhibited, suggesting that the main metabolic flux towards this compound proceeds through the aldehyde intermediates rather than the free acids. researchgate.net However, the formation of 5-hydroxyferulate and sinapate does occur for the synthesis of other compounds like sinapoyl malate, which is involved in UV protection. researchgate.net
Current models of lignin (B12514952) biosynthesis highlight coniferaldehyde as a critical branch point. oup.comresearchgate.net Coniferaldehyde is hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (CAld5H), an activity often attributed to the same enzyme known as ferulate 5-hydroxylase (F5H). oup.comresearchgate.netnih.gov This reaction produces 5-hydroxyconiferaldehyde (B1237348). oup.comsmolecule.com Research has shown that coniferaldehyde is a highly effective substrate for F5H, with a much lower Michaelis constant (Km) compared to ferulate, indicating a higher enzyme affinity. pnas.orgnih.gov This supports the view that the hydroxylation step leading to the syringyl pathway occurs predominantly at the aldehyde level. nih.govpnas.org 5-hydroxyconiferaldehyde is a key, albeit transient, intermediate that is quickly methylated to form sinapaldehyde (B192390). oup.comresearchgate.net
Sinapaldehyde is universally recognized as the immediate precursor to this compound. wikipedia.orgchemicalbook.combionity.comwikipedia.org It is formed from 5-hydroxyconiferaldehyde through methylation of the 5-hydroxyl group. oup.comwikipedia.org The final step in the biosynthesis of this compound is the reduction of the aldehyde group of sinapaldehyde. oup.com The concentration and metabolic fate of sinapaldehyde are critical determinants of the syringyl-to-guaiacyl (S/G) ratio in lignin. smolecule.com Under conditions where the final reduction step is limited, sinapaldehyde itself can be directly incorporated into the lignin polymer. smolecule.comnih.govusda.gov
Sinapate is formed via the methylation of 5-hydroxyferulate. researchgate.net While once thought to be a primary intermediate on the path to this compound, it is now understood that the main pathway does not necessarily proceed through sinapate reduction. nih.gov Instead, sinapate is activated to sinapoyl-CoA, which can then be used for the synthesis of sinapate esters, such as sinapoyl malate. oup.comresearchgate.net In Arabidopsis, only one specific 4-coumarate:CoA ligase (4CL) enzyme, At4CL4, has been reported to efficiently convert sinapate to sinapoyl-CoA. oup.com The reduction of sinapoyl-CoA to sinapaldehyde by cinnamoyl-CoA reductase (CCR) is considered less significant for S-lignin biosynthesis compared to the pathway proceeding through coniferaldehyde. researchgate.net
Enzymology of this compound Biosynthesis
The conversion of precursors into this compound is catalyzed by a series of specific enzymes. While some enzymes are part of the general phenylpropanoid pathway, others are specific to the monolignol branch and, even more specifically, to the syringyl monolignol pathway.
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | Deamination of Phenylalanine | Phenylalanine | Cinnamic acid |
| Cinnamate (B1238496) 4-hydroxylase | C4H | Hydroxylation of Cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | CoA ligation to p-Coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |
| Cinnamoyl-CoA reductase | CCR | Reduction of hydroxycinnamoyl-CoAs | Feruloyl-CoA, Sinapoyl-CoA | Coniferaldehyde, Sinapaldehyde |
| Ferulate 5-hydroxylase / Coniferaldehyde 5-hydroxylase | F5H / CAld5H | 5-Hydroxylation of the aromatic ring | Coniferaldehyde, Coniferyl alcohol, Ferulate | 5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol, 5-Hydroxyferulate |
| Caffeic acid O-methyltransferase / 5-hydroxyconiferaldehyde O-methyltransferase | COMT / AldOMT | O-methylation of hydroxyl groups | 5-Hydroxyconiferaldehyde, 5-Hydroxyferulate | Sinapaldehyde, Sinapate |
| Cinnamyl alcohol dehydrogenase | CAD | Reduction of hydroxycinnamaldehydes | Coniferaldehyde | Coniferyl alcohol |
| This compound dehydrogenase | SAD | Reduction of sinapaldehyde | Sinapaldehyde | This compound |
This table provides a summary of the key enzymes involved in the biosynthesis of this compound, from the initial steps of the phenylpropanoid pathway to the final reduction.
Detailed Research Findings on Key Enzymes:
Ferulate 5-hydroxylase (F5H): Studies on recombinant F5H from Arabidopsis have shown it to be a multifunctional enzyme. While it can hydroxylate ferulate, its affinity for coniferaldehyde and coniferyl alcohol is significantly higher. nih.govnih.gov The Km values indicate that coniferaldehyde is a much-preferred substrate over ferulate, supporting a revised pathway where hydroxylation occurs later. pnas.org
| Substrate | Km (µM) |
| Ferulic acid | 1300 |
| Coniferaldehyde | 1.3 |
| Coniferyl alcohol | 2.5 |
Data from studies on recombinant Arabidopsis F5H expressed in yeast, highlighting the enzyme's higher affinity for later pathway intermediates. pnas.org
Caffeic acid O-methyltransferase (COMT): This enzyme is responsible for methylating the 5-hydroxyl group on the pathway to this compound. In sweetgum, the enzyme acts on 5-hydroxyconiferaldehyde to produce sinapaldehyde. wikipedia.org In Arabidopsis, COMT1 has been shown to have the highest affinity for 5-hydroxyconiferaldehyde. researchgate.net
This compound dehydrogenase (SAD): Initially, it was believed that a single cinnamyl alcohol dehydrogenase (CAD) enzyme reduced all cinnamaldehydes. oup.com However, research in aspen identified a novel enzyme, this compound dehydrogenase (SAD), which is phylogenetically distinct from CAD and shows high specificity for sinapaldehyde. nih.govnih.gov Kinetic analysis demonstrated that the enzymatic efficiency of aspen SAD for sinapaldehyde was approximately 60 times greater than that of aspen CAD. nih.gov This discovery established that discrete CAD and SAD enzymes are essential for the specific biosynthesis of guaiacyl and syringyl monolignols, respectively, in angiosperms. oup.comnih.gov
Ferulate 5-Hydroxylase (F5H/CAld5H) Activity and Substrate Specificity
Ferulate 5-hydroxylase (F5H), also known as coniferyl aldehyde 5-hydroxylase (CAld5H), is a critical enzyme that directs metabolic flow towards the synthesis of syringyl lignin. researchgate.netnih.gov This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of guaiacyl intermediates at the C5 position of the aromatic ring, a necessary step for the subsequent methylation that leads to the syringyl structure. researchgate.netunl.edu
Research has revealed that F5H exhibits broad substrate specificity. While initially thought to primarily act on ferulic acid, studies have shown that it can also efficiently hydroxylate coniferaldehyde and coniferyl alcohol. nih.govpnas.org In fact, the enzyme displays a significantly higher affinity for coniferaldehyde and coniferyl alcohol, with Km values that are orders of magnitude lower than for ferulic acid. nih.govpnas.org This suggests that in tissues actively undergoing lignification, the formation of syringyl monomers may predominantly occur later in the pathway, from their guaiacyl aldehyde and alcohol counterparts. nih.gov The overexpression of F5H has been shown to dramatically increase the proportion of syringyl units in the lignin of transgenic plants, highlighting its key regulatory role. nih.govnih.gov
| Substrate | Product | Significance in this compound Biosynthesis |
|---|---|---|
| Ferulic Acid | 5-hydroxyferulic acid | Traditional, but likely less significant, pathway in vivo. nih.govpnas.org |
| Coniferaldehyde | 5-hydroxyconiferaldehyde | A primary and highly efficient pathway. nih.govpnas.org |
| Coniferyl Alcohol | 5-hydroxyconiferyl alcohol | Another efficient, later-stage pathway. nih.gov |
Caffeate O-Methyltransferase (COMT) Role in Methylation
Caffeate O-methyltransferase (COMT) is a vital enzyme responsible for the methylation steps in monolignol biosynthesis, particularly for the formation of syringyl units. nih.govfrontiersin.org This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the transfer of a methyl group to the hydroxyl groups of various phenylpropanoid intermediates. nih.gov In the context of this compound synthesis, COMT is crucial for the O-methylation at the C5 position of the phenolic ring. frontiersin.org
Historically, it was believed that COMT primarily methylated caffeic acid to produce ferulic acid. nih.gov However, extensive research has demonstrated that COMT exhibits a broad substrate specificity, with a marked preference for aldehyde and alcohol substrates over free acids. nih.gov Specifically, it efficiently catalyzes the methylation of 5-hydroxyconiferaldehyde to sinapaldehyde and 5-hydroxyconiferyl alcohol to this compound. frontiersin.org Kinetic studies have shown that COMT has a much lower Km (higher affinity) for 5-hydroxyconiferaldehyde compared to caffeic acid, supporting the view that methylation often occurs at the aldehyde or alcohol level in the pathway. nih.gov The suppression of COMT expression in transgenic plants leads to a significant reduction in syringyl lignin, often resulting in a characteristic "brown midrib" phenotype in plants like maize. frontiersin.org
Cinnamyl Alcohol Dehydrogenase (CAD) and this compound Dehydrogenase (SAD) Activity
The final reduction step in monolignol biosynthesis, the conversion of hydroxycinnamaldehydes to their corresponding alcohols, is catalyzed by cinnamyl alcohol dehydrogenase (CAD) and potentially by a more specific this compound dehydrogenase (SAD). nih.govnih.gov
Cinnamyl alcohol dehydrogenase (CAD) is a family of enzymes that catalyze the NADPH-dependent reduction of p-coumaraldehyde, coniferaldehyde, and sinapaldehyde to their respective alcohols. koreascience.kroup.com In angiosperms, CAD exists as a multigene family, with different isoforms exhibiting varying substrate specificities and expression patterns. koreascience.krscienceopen.com Some CAD isoforms show broad substrate versatility, efficiently reducing both coniferaldehyde and sinapaldehyde, thus contributing to the formation of both guaiacyl (G) and syringyl (S) lignin units. scienceopen.com For example, studies on wheat TaCAD1 showed it preferred coniferaldehyde but still had significant activity with sinapaldehyde. scienceopen.com Conversely, other isoforms, like those in Arabidopsis (AtCAD5 and AtCAD4), display different preferences, with AtCAD5 utilizing a range of aldehydes while AtCAD4 cannot use sinapaldehyde. scienceopen.com This versatility and the presence of multiple isoforms suggest that CAD plays a central role in determining the final composition of lignin. koreascience.kr
The existence and specific role of a dedicated this compound dehydrogenase (SAD) has been a subject of considerable scientific debate. nih.govnih.govsemanticscholar.org Initial research identified an enzyme in aspen (Populus tremuloides), termed PtSAD, which showed remarkably high specificity for sinapaldehyde, with an enzymatic efficiency approximately 60 times greater than that of the corresponding aspen CAD (PtCAD) for the same substrate. nih.govproquest.com This led to the hypothesis that a discrete SAD is essential for syringyl monolignol biosynthesis in angiosperms. nih.govproquest.com Further structural and kinetic analyses of aspen SAD provided a basis for its high specificity. nih.govsemanticscholar.org
However, subsequent studies in other species, such as tobacco and Arabidopsis, have challenged this view. nih.govescholarship.org In tobacco, severe suppression of the SAD gene did not alter the syringyl lignin content, whereas suppression of CAD did. nih.gov This suggests that in the woody xylem of tobacco, CAD is the predominant enzyme responsible for sinapaldehyde reduction. nih.gov Similarly, in Arabidopsis, double mutants for two primary CAD genes (cad-c and cad-d) showed a significant reduction in both guaiacyl and syringyl lignin, indicating that these CADs are responsible for producing both monolignols. escholarship.org This ongoing debate highlights the complexity and potential species-specific variations in the final step of this compound formation. nih.govresearchgate.net
Other Enzymes Involved (e.g., 4CL, CCR)
While F5H, COMT, and CAD/SAD are central to the latter stages of this compound synthesis, other enzymes acting earlier in the phenylpropanoid pathway are equally indispensable.
4-Coumarate:CoA Ligase (4CL) catalyzes the formation of CoA thioesters from various hydroxycinnamic acids, which is a critical activation step. nih.govusda.govnih.gov In Arabidopsis, multiple 4CL isoforms exist with varying substrate specificities. nih.govsunyempire.edu For instance, At4CL1 and At4CL3 can utilize ferulic and 5-hydroxyferulic acids, while At4CL5 is the only isoform capable of ligating sinapic acid, though it prefers 5-hydroxyferulic acid. nih.gov The differential activities of these isoforms help to channel metabolic flux towards different downstream products, including this compound. researchgate.netfrontiersin.orgnih.gov
Cinnamoyl-CoA Reductase (CCR) performs the first committed step in the monolignol-specific branch of the pathway, reducing hydroxycinnamoyl-CoA esters to their corresponding aldehydes. nih.govnih.govwikipedia.org CCR enzymes from various species have shown a preference for feruloyl-CoA, which is converted to coniferaldehyde. nih.govoup.com This makes CCR a pivotal control point, directing intermediates towards monolignol synthesis and away from other phenylpropanoid products. wikipedia.orgresearchgate.net
| Enzyme | Abbreviation | Primary Function |
|---|---|---|
| 4-Coumarate:CoA Ligase | 4CL | Activates hydroxycinnamic acids to their CoA esters. nih.govusda.gov |
| Cinnamoyl-CoA Reductase | CCR | Reduces hydroxycinnamoyl-CoAs to hydroxycinnamaldehydes. nih.govnih.gov |
| Ferulate 5-Hydroxylase | F5H/CAld5H | Hydroxylates guaiacyl intermediates at the C5 position. researchgate.netnih.gov |
| Caffeate O-Methyltransferase | COMT | Methylates hydroxyl groups, particularly at the C5 position. nih.govfrontiersin.org |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces hydroxycinnamaldehydes to monolignols. koreascience.kroup.com |
| This compound Dehydrogenase | SAD | A proposed specific dehydrogenase for sinapaldehyde reduction. nih.govproquest.com |
Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant. This regulation primarily occurs at the transcriptional level, where the genes encoding the biosynthetic enzymes are differentially expressed. For example, the expression of genes like COMT and CAD is often upregulated in tissues undergoing lignification, such as the developing xylem. frontiersin.orgkoreascience.kr Overexpression of a COMT gene in pear fruit was shown to significantly upregulate the expression of other key lignin biosynthesis genes, including CAD and SAD. frontiersin.org
Furthermore, environmental cues and stresses, such as pathogen attack or wounding, can induce the expression of certain isoforms of these enzymes. koreascience.kr For instance, some CAD genes are involved in producing "defense lignins" which differ in composition from developmental lignins. koreascience.kr The presence of multiple gene families for enzymes like 4CL, CCR, and CAD, with members having distinct expression patterns and kinetic properties, allows for fine-tuned control over the metabolic flux through the pathway, ultimately determining the quantity and composition of lignin produced. koreascience.krsunyempire.edu
Transcriptional Regulation of this compound Biosynthesis Genes
The biosynthesis of this compound is a metabolically demanding process that is tightly controlled at the transcriptional level to ensure the precise deposition of lignin in plant cell walls. This regulation is orchestrated by a complex network of transcription factors that bind to specific cis-acting elements in the promoter regions of lignin biosynthesis genes, thereby activating or repressing their expression. nih.gov
A multi-level transcriptional network governs the entire secondary wall biosynthetic program, including the production of this compound precursors. nih.gov At the highest level, master switches, which are NAC domain transcription factors like SND1 and its homologs, initiate the cascade. These master regulators activate a suite of downstream transcription factors, notably those from the MYB family, which in turn directly regulate the expression of the pathway genes. pnas.org
Many genes involved in monolignol biosynthesis contain conserved cis-elements in their promoters, such as the AC element, which is a binding site for MYB transcription factors. nih.govpnas.org This allows for the coordinated expression of genes required for the pathway. However, the regulation can also be highly specific, allowing for variations in lignin composition between different cell types. For instance, the differential expression of genes specifically committed to this compound biosynthesis is responsible for the varying lignin composition observed in vessel and fiber cells within the same plant. nih.gov
A notable exception to the general MYB-mediated regulation is the gene encoding ferulate 5-hydroxylase (F5H), an enzyme critical for directing metabolic flow towards this compound production. pnas.org The F5H promoter lacks the typical AC element and is instead directly regulated by the master switch SND1. This places F5H under a distinct regulatory control compared to other lignin pathway genes, highlighting its pivotal role in determining the proportion of syringyl (S) lignin, which is derived from this compound. pnas.org This transcriptional control is not only developmentally programmed but also responds to environmental cues such as wounding, UV light, and pathogen attack, indicating a role for this compound-derived lignin in plant defense. nih.govnih.gov
Post-transcriptional and Post-translational Regulation
Beyond transcriptional control, the biosynthesis of this compound is fine-tuned by post-transcriptional and post-translational mechanisms. These regulatory layers provide rapid and flexible control over gene expression and enzyme activity, allowing the plant to modulate metabolic flux in response to changing conditions.
Post-transcriptional regulation, which occurs after an RNA molecule has been synthesized, is a critical control point. nih.gov Mechanisms such as alternative splicing can generate multiple messenger RNA (mRNA) variants from a single gene, potentially leading to proteins with different functions or stabilities. frontiersin.org In the context of lignin biosynthesis, studies in the model woody plant Populus have shown that many cell wall-related genes undergo alternative splicing. frontiersin.org Furthermore, microRNAs (miRNAs), which are small non-coding RNA molecules, can bind to target mRNAs and lead to their degradation or translational repression, adding another layer of control over the abundance of key biosynthetic enzymes. nih.govresearchgate.net
Feedback Regulation Mechanisms
The this compound biosynthetic pathway is also subject to feedback regulation, where pathway intermediates or final products modulate the activity of enzymes at earlier steps. This allows the cell to maintain metabolic homeostasis and prevent the wasteful accumulation of intermediates.
One identified mechanism involves substrate-level control. For example, the accumulation of the intermediate caffeate can inhibit the activity of 4-coumarate:CoA ligase (4CL), an enzyme that acts on an earlier substrate, ferulate. nih.gov This inhibition can redirect the metabolic flux. Similarly, coniferaldehyde, the precursor to coniferyl alcohol, can modulate the 5-hydroxylation step, thereby influencing the flow of intermediates into the this compound branch of the pathway. nih.gov
The monolignol coniferyl alcohol, which is structurally related to this compound, can itself act as a signaling molecule. nih.govresearchgate.net It can trigger the proteolysis of L-phenylalanine ammonia-lyase (PAL), the enzyme that catalyzes the entry-point reaction for the entire phenylpropanoid pathway. nih.gov Additionally, coniferyl alcohol can feedback-regulate the expression levels of lignin biosynthetic genes, demonstrating a complex interplay where a downstream product influences the transcription of its own biosynthetic machinery. nih.govresearchgate.net Sinapaldehyde, the direct precursor to this compound, also exhibits inhibitory effects; it can block the reduction of coniferaldehyde by this compound dehydrogenase (SAD), ensuring the enzyme preferentially acts on its primary substrate. nih.gov
Genetic Basis of this compound Biosynthesis
Identification and Characterization of Genes (e.g., CAld5H, COMT, CAD, SAD)
The biosynthesis of this compound from general phenylpropanoid precursors is catalyzed by a series of enzymes, each encoded by specific genes or gene families. The identification and characterization of these genes have been fundamental to understanding how plants produce syringyl (S) lignin.
Key genes involved in the syringyl-specific branch of the pathway include:
Coniferyl aldehyde 5-hydroxylase (CAld5H) / Ferulate 5-hydroxylase (F5H): This cytochrome P450-dependent monooxygenase is a critical enzyme that catalyzes the 5-hydroxylation of coniferaldehyde or ferulate. pnas.orgresearchgate.net This step is the primary gateway that diverts guaiacyl intermediates into the syringyl pathway, making F5H a key determinant of S-lignin content in angiosperms. pnas.org
Caffeic acid O-methyltransferase (COMT): Following the 5-hydroxylation step, COMT catalyzes the methylation of the newly introduced hydroxyl group, converting 5-hydroxyconiferaldehyde into sinapaldehyde. researchgate.net
Cinnamyl Alcohol Dehydrogenase (CAD) and this compound Dehydrogenase (SAD): The final step is the reduction of sinapaldehyde to this compound. This reaction is catalyzed by NADPH-dependent dehydrogenases. frontiersin.orgnih.gov While some general CAD enzymes can perform this conversion, specific isoforms show distinct substrate preferences. A novel enzyme, this compound Dehydrogenase (SAD), has been identified that is phylogenetically distinct from classical CADs and exhibits high specificity for sinapaldehyde, suggesting it is dedicated to syringyl monolignol biosynthesis. nih.govkoreascience.kr However, in some species like Arabidopsis, general CAD isoforms such as CAD-C and CAD-D are the primary enzymes responsible for producing both coniferyl and sinapyl alcohols. escholarship.org The CAD/SAD gene family has evolved over time, with the emergence of bona fide CADs in vascular plants correlating with the origin of true lignin. nih.govresearchgate.net
Table 1: Key Genes in this compound Biosynthesis
| Gene Abbreviation | Full Gene Name/Class | Encoded Enzyme | Function in Pathway |
|---|---|---|---|
| CAld5H / F5H | Coniferyl aldehyde 5-hydroxylase / Ferulate 5-hydroxylase | Cytochrome P450 monooxygenase | Catalyzes the 5-hydroxylation of guaiacyl intermediates (coniferaldehyde/ferulate), committing them to the syringyl pathway. pnas.orgresearchgate.net |
| COMT | Caffeic acid O-methyltransferase | O-methyltransferase | Methylates the 5-hydroxyl group to produce sinapaldehyde from 5-hydroxyconiferaldehyde. researchgate.net |
| CAD | Cinnamyl Alcohol Dehydrogenase | NADPH-dependent dehydrogenase | Reduces cinnamaldehydes to their corresponding alcohols. Some isoforms can reduce sinapaldehyde. frontiersin.orgescholarship.org |
| SAD | this compound Dehydrogenase | NADPH-dependent dehydrogenase | Specifically and efficiently reduces sinapaldehyde to this compound. nih.govkoreascience.kr |
Gene Expression Profiling in Relation to this compound Production
Gene expression profiling studies have revealed that the genes involved in this compound biosynthesis are differentially expressed depending on plant species, tissue type, developmental stage, and environmental conditions. nih.gov This differential expression directly correlates with the quantity and composition of lignin produced.
For example, the promoter for EgCAD2, a CAD gene from Eucalyptus, is highly active in cells undergoing lignification, such as those in the vasculature. koreascience.kr In sweet potato, the IbCAD1 gene transcript levels are high in the roots and are strongly induced by stresses like cold and wounding. nih.gov This suggests a role for the resulting lignin in both development and defense.
In upland cotton, the expression profiles of various CAD genes have been analyzed in leaves, stems, and roots at different developmental stages, indicating specialized roles for different gene family members. nih.gov The expression of these genes is often tightly coordinated. The presence of shared regulatory elements, such as AC elements in the promoters of many lignin biosynthetic genes, allows for their co-activation by the same transcription factors, ensuring that all necessary enzymes are available for the pathway to function efficiently. nih.govpnas.org The distinct regulatory mechanism for the F5H gene, which is directly controlled by the master switch SND1, allows for independent modulation of the S-lignin content relative to the total lignin amount. pnas.org
Mutant and Transgenic Plant Studies Affecting this compound Levels
The functions of genes in the this compound pathway have been confirmed through the analysis of mutant and transgenic plants. Modifying the expression of these genes has profound effects on the levels of this compound and the resulting S-lignin content.
Down-regulating or knocking out key genes can significantly reduce S-lignin. In Arabidopsis, a double mutant for the CAD-C and CAD-D genes (cad-c cad-d) exhibits a 40% reduction in total lignin content. escholarship.org This lignin is chemically altered, with a severe reduction in conventional syringyl units and an accumulation of sinapyl aldehyde, the substrate of the missing enzymes. escholarship.org This leads to a visible phenotype of a limp floral stem. escholarship.org Similarly, a mutant loblolly pine with a severe reduction in CAD activity showed decreased total lignin content and incorporated the coniferaldehyde substrate into its lignin. nih.gov
Conversely, manipulating the F5H enzyme, which controls the entry into the S-lignin pathway, directly alters the S/G (syringyl/guaiacyl) lignin ratio. Down-regulation of F5H reduces S-lignin, while its up-regulation can increase the proportion of S-lignin in the cell wall. pnas.org These genetic modification studies provide definitive evidence for the roles of these genes in this compound biosynthesis and demonstrate that lignin composition can be engineered by targeting specific genes in the pathway.
Table 2: Summary of Mutant and Transgenic Plant Studies
| Plant Species | Gene Modified | Type of Modification | Key Phenotype / Effect on this compound or S-Lignin |
|---|---|---|---|
| Arabidopsis thaliana | CAD-C and CAD-D | Double knockout | 40% reduction in lignin content; severe reduction in syringyl units; accumulation of sinapyl aldehyde; limp stem. escholarship.org |
| Pinus taeda (Loblolly Pine) | cad | Recessive allele (cad-n1) | Severely reduced CAD activity; decreased total lignin content; incorporation of coniferaldehyde into lignin. nih.gov |
| Angiosperms (general) | F5H | Down-regulation / Up-regulation | Decreased or increased S-lignin content, respectively, altering the S/G ratio of the lignin. pnas.org |
Evolutionary Aspects of this compound Biosynthetic Pathways
The evolutionary history of this compound biosynthesis is intricately linked to the emergence and diversification of syringyl (S) lignin in vascular plants. The presence of S-lignin, derived from the polymerization of this compound, is a significant evolutionary innovation that has profoundly impacted plant cell wall structure and function.
A pivotal event in the evolution of this compound biosynthesis was the emergence of the enzyme ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase. nih.govresearchgate.net This enzyme catalyzes the hydroxylation of coniferaldehyde and coniferyl alcohol, directing metabolic flux towards the synthesis of this compound. researchgate.netresearchgate.net While once thought to be restricted to angiosperms, the discovery of S-lignin in the lycophyte Selaginella moellendorffii has revealed a fascinating case of convergent evolution. pnas.orgoup.com
Phylogenetic analyses indicate that the F5H enzyme in Selaginella evolved independently from that in angiosperms, representing a distinct family of plant P450s. pnas.org This suggests that the ability to synthesize this compound and, consequently, S-lignin, arose on at least two separate occasions in the history of vascular plants. nih.govpnas.org In angiosperms, the evolution of F5H is considered a key step that allowed for the production of S-lignin, which is generally absent in gymnosperms and ferns. nih.govnih.gov
The evolution of the cinnamyl/sinapyl alcohol dehydrogenase (CAD/SAD) gene family , which catalyzes the final reduction step to produce monolignols, also played a crucial role. nih.govproquest.com The emergence of a specific This compound dehydrogenase (SAD) in angiosperms, with a higher affinity for sinapaldehyde, is believed to have co-evolved with the upstream components of the syringyl pathway, such as F5H and the associated O-methyltransferase. nih.gov This specialization ensured efficient production of this compound. The evolution of the CAD/SAD gene family can be broadly categorized, with distinct classes of these enzymes showing different evolutionary patterns and expression, indicating functional divergence over time. nih.gov
Furthermore, the regulatory networks governing the expression of lignin biosynthesis genes have also evolved. In angiosperms, the transcription factor SND1 directly activates the expression of F5H, while another transcription factor, MYB58 , activates most other lignin biosynthesis genes. nih.gov Phylogenetic studies suggest that the evolution of this specific regulatory module, with SND1 controlling F5H, occurred after the divergence of angiosperms and gymnosperms, coinciding with the appearance of S-lignin as a major component of the cell wall in flowering plants. nih.gov
The expansion of gene families involved in the broader lignin biosynthetic pathway is another significant evolutionary aspect. wustl.eduresearchgate.net Comparative genomic studies have shown that the expansion of these gene families, including those leading to this compound, largely took place after the divergence of monocots and dicots. wustl.edu This expansion is thought to be correlated with an increase in substrate diversity and the fine-tuning of lignin composition in different plant lineages and tissues. wustl.edu
The table below summarizes the key enzymes involved in the evolution of the this compound biosynthetic pathway and their evolutionary significance.
| Enzyme/Gene Family | Evolutionary Significance | Key Findings |
| Ferulate 5-hydroxylase (F5H) | Key enzyme for syringyl lignin biosynthesis; demonstrates convergent evolution. | Evolved independently in lycophytes (Selaginella) and angiosperms. pnas.orgoup.com Its appearance in angiosperms was a critical step for S-lignin production. nih.gov |
| Cinnamyl/Sinapyl Alcohol Dehydrogenase (CAD/SAD) | Catalyzes the final step in monolignol synthesis; shows functional specialization. | Emergence of a specific this compound dehydrogenase (SAD) in angiosperms co-evolved with the S-lignin pathway. nih.gov The gene family is divided into classes with distinct evolutionary histories. nih.gov |
| SND1 Transcription Factor | Key regulator of F5H expression in angiosperms. | The evolution of SND1-mediated regulation of F5H appears to be an angiosperm-specific innovation. nih.gov |
The following table outlines the distribution of syringyl lignin and the F5H enzyme across different plant lineages, highlighting the evolutionary trajectory of this compound biosynthesis.
| Plant Lineage | Syringyl (S) Lignin Presence | F5H Enzyme Evolution |
| Green Algae | Absent | Lignin biosynthetic pathway absent. researchgate.net |
| Mosses | Absent | Complete monolignol pathway except for F5H is present. proquest.com |
| Lycophytes (Selaginella) | Present | Independently evolved F5H. pnas.org |
| Ferns | Generally Absent | F5H is absent. |
| Gymnosperms | Generally Absent | F5H is absent. nih.gov |
| Angiosperms | Present | Possess a distinct F5H, which is a key innovation for S-lignin. nih.gov |
Role of Sinapyl Alcohol in Lignification
Regulation of S-Lignin Content and Composition
The content of syringyl (S) lignin (B12514952) and, consequently, the S/G ratio in the polymer are tightly regulated and have significant implications for the properties of plant biomass. mdpi.comsemanticscholar.org This regulation occurs primarily at the genetic level through the differential expression of genes encoding key enzymes in the monolignol biosynthetic pathway. nih.govmdpi.com
The central control point for S-lignin synthesis is the 5-hydroxylation step, which commits phenylpropanoid intermediates to the S-lignin pathway. pnas.org
| Gene/Enzyme | Regulatory Role | Effect of Altered Expression |
| Ferulate 5-hydroxylase (F5H) | A key enzyme that catalyzes the 5-hydroxylation of guaiacyl precursors (coniferaldehyde/coniferyl alcohol), directing metabolic flow towards sinapyl alcohol synthesis. pnas.org It is a primary determinant of S-lignin production in angiosperms. nih.gov | Overexpression of F5H leads to a significant increase in S-lignin content and a higher S/G ratio. mdpi.comresearchgate.net Conversely, downregulation or mutation of F5H results in lignin that is deficient in or completely lacks S units. pnas.org |
| Caffeate O-methyltransferase (COMT) | This enzyme methylates the 5-hydroxy group on the aromatic ring. While it acts after F5H, its efficiency is crucial for the complete synthesis of the sinapyl precursor. pnas.orgmdpi.com | Downregulation of COMT can lead to reduced lignin content and an altered S/G ratio, sometimes resulting in the incorporation of 5-hydroxyconiferyl alcohol into the lignin. mdpi.com |
| Transcription Factors (e.g., MYB family) | These proteins regulate the expression of lignin biosynthesis genes, including F5H and COMT, thereby controlling the overall lignin content and the S/G composition. nih.gov | Overexpression of certain MYB transcription factors can activate the expression of lignin-related genes and promote lignification, including the synthesis of S-lignin. nih.gov |
Altering the S/G ratio through genetic engineering has been a major focus for improving the industrial processing of plant biomass. An increase in the S/G ratio, achieved by enhancing this compound incorporation, generally results in lignin that is easier to break down, which can improve the efficiency of pulping and the enzymatic saccharification of cellulose (B213188) for biofuel production. mdpi.comresearchgate.net
Genetic Modulation of this compound Flux for Lignin Engineering
The biosynthesis of this compound is a key target for genetic engineering aimed at modifying lignin content and composition for industrial applications, such as biofuel production and paper pulping. core.ac.uk The final step in its synthesis, the reduction of sinapaldehyde (B192390) to this compound, has been a subject of intensive study. core.ac.uknih.gov
Historically, a single substrate-versatile enzyme, cinnamyl alcohol dehydrogenase (CAD), was thought to be responsible for producing both guaiacyl (G) and syringyl (S) monolignols. core.ac.uknih.gov However, the discovery of a novel this compound dehydrogenase (SAD) in aspen, which preferentially uses sinapaldehyde as a substrate, challenged this view. core.ac.uknih.gov This finding suggested that discrete CAD and SAD enzymes could be responsible for the differential biosynthesis of G and S lignins, respectively. sigmaaldrich.com
Subsequent genetic studies in tobacco, however, have provided evidence that CAD is the primary enzyme responsible for S lignin biosynthesis in woody angiosperm xylem. core.ac.uknih.gov In these studies, severe suppression of SAD using RNA interference (to 2-7% of normal transcript levels) resulted in no significant changes to lignin content, composition, or the S/G ratio. core.ac.uk Conversely, plants suppressed in both SAD and CAD exhibited lignin profiles typical of plants deficient in only CAD activity, including an increase in incorporated sinapaldehyde. core.ac.uknih.gov These results indicate that while SAD can reduce sinapaldehyde in vitro, CAD appears to be the predominant enzyme using sinapaldehyde as a substrate for lignification in vivo. nih.gov
Genetic manipulation of enzymes earlier in the phenylpropanoid pathway also affects this compound flux. Repression of enzymes like ferulate 5-hydroxylase (F5H) or caffeic acid O-methyltransferase (COMT), which are involved in the synthesis of S-lignin precursors, leads to alterations in the S/G ratio with minimal impact on total lignin content. researchgate.netresearchgate.net Such engineering efforts demonstrate the plasticity of the lignin biosynthetic pathway and the potential to redirect metabolic flux to alter the final polymer structure. osti.gov
| Genetic Modification | Key Enzyme Targeted | Observed Effect on Lignin | Conclusion |
|---|---|---|---|
| SAD Suppression (RNAi) | This compound Dehydrogenase (SAD) | No change in lignin content, S/G ratio, or structure. S-lignin is normal. core.ac.uk | SAD is not the primary enzyme for S-lignin biosynthesis in tobacco xylem. core.ac.uk |
| CAD Suppression (Antisense) | Cinnamyl Alcohol Dehydrogenase (CAD) | Increased incorporation of sinapaldehyde and coniferaldehyde (B117026) into lignin; altered S/G ratio. core.ac.uknih.gov | CAD is involved in the reduction of both coniferaldehyde and sinapaldehyde. core.ac.uknih.gov |
| Dual SAD and CAD Suppression | SAD and CAD | Lignin profile is similar to that of CAD suppression alone, with increased sinapaldehyde incorporation. core.ac.uknih.gov | Confirms that CAD, not SAD, is predominantly responsible for sinapaldehyde reduction for lignification in vivo. nih.gov |
Environmental and Developmental Influences on this compound Contribution to Lignin
The incorporation of this compound into lignin is not static but varies in response to both developmental programs and environmental signals. The relative mixture of monolignols can differ between cells, organs, and even within segments of the cell wall, changing over time with maturation and external conditions. nih.gov
During plant development, a notable shift in monolignol composition often occurs. For instance, the contribution of this compound to the lignin polymer increases as some grass species mature. nih.gov In the seed coat of Cleome hassleriana, lignin synthesis switches from guaiacyl (G) lignin to catechyl (C) lignin, highlighting a dramatic developmental rerouting of the monolignol pathway. nih.gov While this example involves a different monolignol, it illustrates the principle of developmental control over monomer supply for lignification. nih.gov
Environmental stressors also modulate lignin biosynthesis. Lignification is a known plant defense mechanism against pathogen infection and wounding. koreascience.kr In response to fungal elicitors, wheat leaves show increased CAD activity and specific oxidation of this compound, leading to an enrichment of syringyl (S) units in the defense-related lignin. koreascience.kr This suggests that CAD isoforms can be differentially regulated to control the synthesis of specific types of lignin in response to environmental cues. koreascience.kr
Cell-Specific Lignification and this compound Deposition
The deposition of lignin rich in this compound-derived syringyl (S) units is highly regulated and occurs in a cell-specific manner, particularly in angiosperms. sigmaaldrich.com Histochemical and immunolocalization studies have revealed that different cell types within the same tissue can have distinct lignin compositions.
In the developing stems of aspen, S-lignin is predominantly found in the thick-walled phloem fiber cells, while guaiacyl (G) lignin is the main component in vessel elements of the xylem. sigmaaldrich.com This differential deposition is directly linked to the specific localization of the enzymes responsible for monolignol synthesis. The enzyme SAD, which efficiently synthesizes this compound, was found to be abundant in the S-lignin-rich fiber cells. sigmaaldrich.com In contrast, the CAD enzyme, which is more specific for coniferaldehyde (the precursor to coniferyl alcohol), was localized exclusively in the G-lignin-rich xylem elements. sigmaaldrich.com
Similarly, a specific cationic cell wall peroxidase (CWPO-C) in poplar, which can oxidize this compound, is localized in the middle lamellae, cell corners, and secondary walls of fiber cells during lignification. researchgate.net The concentration of this enzyme increases as the fiber cells mature, correlating with the increase in lignin content. researchgate.net This spatiotemporal control over both monolignol-synthesizing enzymes and polymerizing enzymes ensures that this compound is deposited in specific cell types, contributing to their unique structural and functional properties. sigmaaldrich.com
Interactions with Other Monolignols
Lignin is a complex heteropolymer, and its final structure is determined by the combinatorial oxidative coupling of different monolignols. nih.gov In angiosperms, this compound does not polymerize in isolation but interacts and co-polymerizes primarily with coniferyl alcohol and, to a lesser extent, p-coumaryl alcohol. nih.govusda.gov
Co-polymerization with Coniferyl Alcohol and p-Coumaryl Alcohol
The lignin of angiosperms is predominantly a guaiacyl-syringyl (G-S) lignin, formed from the co-polymerization of coniferyl alcohol and this compound, respectively. nih.govnih.gov Gymnosperm lignin, by contrast, is composed mainly of G units and lacks S units. nih.gov The polymerization process in the cell wall is thought to proceed through a random chemical coupling mechanism, where radicals of the different monolignols cross-couple to form a variety of covalent linkages (e.g., β-O-4, β-5, 5-5). nih.govresearchgate.net
The analysis of low-molecular-weight oligolignols from poplar xylem has identified numerous dimers, trimers, and tetramers derived from the coupling of coniferyl and sinapyl alcohols, which supports the random coupling hypothesis. nih.gov In grasses, the process is further complicated by the presence of p-coumaric acid, which acylates the syringyl units of lignin. nih.gov Studies suggest that p-coumarates may function as a radical transfer mechanism to optimize the radical coupling of this compound into the growing lignin polymer, as this compound itself undergoes radical coupling more slowly than other phenolics in the presence of peroxidases. nih.govusda.gov
| Plant Group | Primary Monolignols | Resulting Lignin Type | Reference |
|---|---|---|---|
| Angiosperms (Hardwoods) | Coniferyl alcohol, this compound | Guaiacyl-Syringyl (G-S) Lignin | nih.gov |
| Gymnosperms (Softwoods) | Coniferyl alcohol | Guaiacyl (G) Lignin | nih.gov |
| Grasses | p-Coumaryl alcohol, Coniferyl alcohol, this compound | Hydroxyphenyl-Guaiacyl-Syringyl (H-G-S) Lignin | wikipedia.org |
Formation of Hybrid Lignans and Stilbenolignans from this compound
Lignans are a class of phenolic compounds formed by the oxidative coupling of two phenylpropanoid units, derived from the same monolignol precursors as lignin. nih.gov While the classic lignan, (+)-pinoresinol, is formed from the stereospecific coupling of two coniferyl alcohol radicals, the combinatorial chemistry of lignification also allows for the formation of hybrid oligomers involving this compound. nih.gov
Detailed analysis of the soluble oligolignol fraction in lignifying poplar xylem has revealed the structures of numerous dimeric and trimeric compounds. nih.gov These include structures formed from the cross-coupling of this compound with coniferyl alcohol, as well as homo-dimers of this compound. For example, peroxidase-catalyzed dehydrogenative polymerization of this compound initially yields β-β linked dimers, which can then be extended with β-O-4 structures to form larger oligomers. nih.gov These small oligomers, which can be considered low-molecular-weight lignans, reflect the in vivo coupling conditions and provide insight into the initial stages of lignin polymer formation. nih.gov The identification of these hybrid structures further supports the model of a random, combinatorial polymerization process where this compound readily cross-couples with other available monolignols. nih.gov
Beyond Lignification: Other Biological Roles of Sinapyl Alcohol
Role in Plant Development
Sinapyl alcohol is a crucial component in the development of vascular plants, contributing significantly to their structural framework and functional capabilities. Its polymerization into lignin (B12514952) is a key developmental process that enables plants to grow upright and efficiently transport water.
This compound is one of the three main monolignols that, through polymerization, form the complex and rigid structure of lignin. rsc.orgtaylorandfrancis.com Lignin is deposited in the secondary cell walls of plants, where it provides essential mechanical support and rigidity to the plant body. taylorandfrancis.com The enzymatic conversion of monolignols, including this compound, into lignin within the plant cell walls confers durability and strength to woody tissues. researchgate.net This reinforcement allows plants to withstand various mechanical stresses, such as wind and gravity, and is fundamental to their ability to grow to significant heights. The cross-linked nature of the lignin polymer, formed from units derived from this compound and other monolignols, creates a composite material with cellulose (B213188) and hemicellulose, further enhancing the structural integrity of the plant. taylorandfrancis.com
| Plant Tissue | Role of this compound-derived Lignin | Consequence for Structural Integrity |
| Xylem | Reinforcement of vessel and tracheid walls | Prevents collapse under the negative pressure of transpiration; provides overall stem strength. |
| Sclerenchyma fibers | Thickening of secondary cell walls | Increases rigidity and load-bearing capacity of stems and leaves. |
| Woody stems | General lignification of tissues | Contributes to the overall durability and mechanical stability of the plant. |
The lignification of xylem tissue, for which this compound is a key precursor, is critical for the efficient long-distance transport of water and minerals from the roots to the rest of the plant. utah.edugatech.edu The deposition of lignin in the cell walls of xylem vessels and tracheids makes them impermeable to water, creating a system of hollow tubes through which water can move with low resistance. utah.edu This waterproofing is essential to prevent water from leaking out of the transport system into surrounding tissues. Furthermore, the mechanical strength provided by lignin prevents the collapse of these conducting elements under the negative pressure generated during transpiration. utah.edu The evolution of lignified xylem was a pivotal adaptation for the colonization of land by plants, enabling them to grow taller and access more sunlight. utah.edu
The composition of lignin, particularly the ratio of syringyl (S) units derived from this compound to guaiacyl (G) units from coniferyl alcohol, has a significant impact on the chemical and physical properties of wood. mdpi.com Hardwoods, for instance, generally have a higher proportion of S-lignin compared to softwoods. usda.gov This difference in lignin composition affects the ease with which wood can be processed for various industrial applications, such as papermaking. researchgate.net A higher S/G ratio in lignin is associated with a greater proportion of more easily cleavable ether bonds, which can facilitate the delignification process during pulping. mdpi.comresearchgate.net Therefore, the biosynthesis of this compound and its incorporation into lignin are key determinants of wood quality for industrial uses. mdpi.comnih.gov
| Lignin Composition | Impact on Wood Properties | Industrial Relevance |
| High Syringyl (S) content | More linear polymer, fewer condensed linkages, more ether bonds. | Easier to break down during chemical pulping, leading to higher pulp yield and better paper quality. researchgate.net |
| Low Syringyl (S) content | More branched and condensed polymer. | More resistant to chemical degradation, making pulping more challenging. |
Ecological and Stress Responses
This compound and the broader phenylpropanoid pathway play a vital role in how plants interact with their environment and respond to various stresses, both biotic and abiotic.
The phenylpropanoid pathway, which synthesizes this compound, is a cornerstone of plant defense. Lignin itself forms a physical barrier that is highly resistant to degradation, impeding the invasion and colonization of plant tissues by pathogens such as fungi and bacteria. nih.gov Upon pathogen attack, plants can reinforce their cell walls through defense-induced lignification, which helps to contain the infection and prevent its spread. nih.gov
Plants have developed mechanisms to cope with various abiotic stresses, and the phenylpropanoid pathway is central to many of these responses. Exposure to ultraviolet (UV) radiation, for instance, can induce the synthesis of phenylpropanoid compounds that act as sunscreens, absorbing harmful UV rays and protecting the plant's cellular machinery. purdue.edu Lignin itself can play a role in mitigating the effects of UV radiation.
In response to wounding, plants often exhibit an increase in the synthesis of lignin and other phenylpropanoid compounds at the site of injury. This wound-induced lignification helps to seal the damaged tissue, preventing water loss and creating a barrier against opportunistic pathogens. mdpi.com This response is a critical part of the plant's ability to recover from mechanical damage.
| Abiotic Stressor | Role of this compound and Phenylpropanoid Pathway | Protective Outcome |
| UV Radiation | Increased synthesis of UV-absorbing phenylpropanoid compounds. | Protection of DNA and photosynthetic apparatus from UV damage. purdue.edumdpi.com |
| Wounding | Localized deposition of lignin at the wound site. | Sealing of damaged tissues, prevention of desiccation, and barrier against infection. mdpi.com |
| Drought | Lignification can help stabilize cells and improve water transport efficiency. researchgate.net | Reduced water loss and maintenance of cellular integrity. |
Signaling Molecule Properties
Recent research has begun to illuminate the roles of this compound and other monolignols beyond their function as mere building blocks for lignin. Evidence suggests they can also act as signaling molecules, participating in the complex regulatory networks that govern plant metabolic pathways.
This compound as a Potential Signaling Molecule
This compound, along with other classical monolignols like p-coumaryl alcohol and coniferyl alcohol, is emerging as a potential signaling molecule in the regulation of lignin biosynthesis. nih.gov Studies have demonstrated that these monolignols can influence the expression of genes involved in the phenylpropanoid pathway. nih.gov This suggests a feedback mechanism where the products of the pathway, including this compound, can modulate their own synthesis. The ability of these molecules to act as signals highlights the intricate control systems that plants employ to manage the carbon-intensive process of lignification. nih.gov
Induction of Gene Expression by Monolignols
Monolignols, including this compound, have been shown to induce the expression of specific genes, thereby playing a role in the regulation of the phenylpropanoid pathway. For instance, research has indicated that p-coumaryl alcohol and this compound can significantly induce the transcription of KFB genes (Kelch repeat F-box genes). nih.gov These genes are known to be involved in the feedback regulation of lignin biosynthesis. nih.gov This induction of gene expression by monolignols underscores their function as signaling molecules that contribute to the fine-tuning of metabolic processes within the plant. nih.gov The expression of genes in the monolignol biosynthesis pathway is also induced in response to pathogen attacks, suggesting a role in plant defense mechanisms. nih.gov
Metabolites and Conjugates of this compound
This compound serves as a precursor to a variety of metabolites and conjugates, expanding its functional diversity within the plant. These derivatives include glucosides, acylated forms, and novel isomers, each with distinct properties and potential biological roles.
This compound Glucosides (e.g., Syringin, Isosyringin)
One of the most well-known derivatives of this compound is its glucoside, syringin. Syringin is a naturally occurring compound found in a variety of plants and has been the subject of extensive research due to its diverse pharmacological activities. frontiersin.orgnih.gov It has been reported to possess anti-inflammatory, antioxidant, and hepatoprotective properties. frontiersin.orgnih.gov
In addition to syringin, a related glucoside, isosyringin, has been identified. Isosyringin is the glucoside of iso-sinapyl alcohol, a novel monolignol analog. researchgate.net In certain transgenic plants with modified lignin biosynthesis pathways, the accumulation of isosyringin was found to be significantly higher than that of syringin. researchgate.net
Table 1: Comparison of Syringin and Isosyringin
| Feature | Syringin | Isosyringin |
| Aglycone | This compound | Iso-sinapyl Alcohol |
| Biological Activity | Anti-inflammatory, Antioxidant, Hepatoprotective | Under investigation |
| Occurrence | Widely distributed in plants | Identified in transgenic plants with altered lignin biosynthesis |
Sinapyl Acetate (B1210297) and other Acylated Forms
This compound can undergo acylation to form esters such as sinapyl acetate. Research has identified acyltransferases that can catalyze the reaction of this compound with acetyl CoA to produce sinapyl acetate. nih.gov One such enzyme, ElBAHD10 from Euphorbia lathyris, has been shown to catalyze the formation of both sinapyl acetate and sinapyl cinnamate (B1238496). nih.gov The biomimetic oxidation of sinapyl acetate has been studied to better understand the formation of β-O-4 structures in acylated lignins. researchgate.net The acylation of monolignols is a significant modification of plant secondary metabolites. researchgate.net
Iso-sinapyl Alcohol and Related Novel Metabolites
A novel monolignol-like metabolite, identified as trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol, or iso-sinapyl alcohol, has been discovered in transgenic switchgrass with downregulated caffeic acid O-methyltransferase (COMT) activity. mdpi.com This structural isomer of this compound had not been previously identified in plants or within the lignin biosynthetic pathway. mdpi.com The accumulation of iso-sinapyl alcohol in these transgenic plants was accompanied by the production of its glucoside, iso-syringin. researchgate.net The presence of these novel metabolites suggests an altered metabolic flux in the phenylpropanoid pathway of the genetically modified plants. mdpi.com
Methodologies for Studying Sinapyl Alcohol in Research
Analytical Techniques for Quantification and Structural Analysis
A variety of analytical methods are employed to detect, quantify, and structurally characterize sinapyl alcohol and its derivatives in plant tissues and synthetic preparations.
Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for analyzing the monomeric composition of lignin (B12514952) after degradation. nih.gov Pyrolysis-GC/MS, for instance, involves the thermal decomposition of lignin, and the resulting volatile fragments, including derivatives of this compound, are separated and identified. researchgate.net This method can be used to determine the sinapyl:guaiacyl (S:G) ratio in lignin by analyzing specific marker compounds generated from each monolignol. researchgate.net For analysis, samples are often derivatized, for example, using trimethylsilyl (B98337) groups, to increase their volatility for GC analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of this compound and its precursors from plant extracts. nih.govnih.gov The method can effectively separate this compound from coniferyl alcohol, two structurally similar monolignols. google.com A common setup involves a C18 reverse-phase column with a mobile phase consisting of a gradient of water and methanol (B129727) or acetonitrile. google.comccsenet.org Detection is often performed using a UV detector, with a wavelength of around 275 nm being suitable for both sinapyl and coniferyl alcohol. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6mm, 5µm) | google.com |
| Mobile Phase | Water and Methanol Gradient | google.com |
| Flow Rate | 0.4-0.7 mL/min | google.com |
| Column Temperature | 25-30°C | google.com |
| Detection Wavelength | 275 nm | google.com |
Spectroscopic techniques provide detailed information about the structure and chemical environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds, including this compound and its derivatives. azolifesciences.comcore.ac.uk Both 1D (¹H and ¹³C) and 2D NMR techniques are employed to determine the structure of oligolignols derived from this compound. nih.govjeol.com In ¹H NMR, protons adjacent to the alcohol oxygen in this compound have characteristic chemical shifts. libretexts.org ¹³C NMR is also used to identify the carbons in the molecule. core.ac.uk
UV Spectroscopy: UV spectroscopy can be used for the detection and quantification of this compound. The aromatic ring in this compound absorbs UV light, and the absorbance is proportional to its concentration. The maximum absorbance wavelength for this compound is around 275 nm. google.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. In the context of this compound and lignin, FTIR can be used to identify characteristic vibrations of the aromatic ring and hydroxyl groups.
Electron Paramagnetic Resonance (EPR) Imaging: EPR imaging is an emerging technique for studying lignification. By using spin-labeled probes that can be attached to monolignol reporters like this compound, researchers can visualize the process of lignification in plant cell walls. rsc.orgresearchgate.net
Radioisotope tracer studies have been instrumental in elucidating the biosynthetic pathways leading to this compound. nih.gov By feeding plants with radioactively labeled precursors, such as ¹⁴C-labeled phenylalanine, researchers can trace the flow of carbon through the phenylpropanoid pathway to monolignols. nih.gov More recently, stable isotopes like ¹³C are used in conjunction with techniques like mass spectrometry and NMR to study metabolic flux and the incorporation of monolignols into the lignin polymer. nih.govresearchgate.net These studies provide valuable insights into the dynamic processes of this compound synthesis and utilization in plants. nih.gov Deuterated forms of this compound are also synthesized for use as internal standards in quantitative analyses. medchemexpress.com
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering have revolutionized the study of this compound by allowing for the targeted manipulation of its biosynthetic pathway.
Gene silencing techniques, particularly RNA interference (RNAi), are used to downregulate the expression of specific genes involved in this compound biosynthesis. By reducing the levels of key enzymes, researchers can study the impact on lignin content and composition.
Targeting Key Enzymes: Several genes in the lignin biosynthetic pathway have been targeted using RNAi to alter this compound production. These include Caffeic acid O-methyltransferase (COMT), which is involved in the methylation steps leading to this compound, and Ferulate 5-hydroxylase (F5H), which catalyzes a crucial hydroxylation step. usp.brnih.gov Suppression of Cinnamyl alcohol dehydrogenase (CAD), the enzyme that catalyzes the final reduction to this compound, has also been studied. researchgate.net
Research Findings: Studies in various plants, including sugarcane and barley, have shown that RNAi-mediated suppression of COMT leads to a reduction in total lignin content and a decrease in the proportion of syringyl (S) units derived from this compound. usp.brresearchgate.net Similarly, downregulating F5H significantly reduces the S-lignin content. nih.gov These modifications can lead to improved digestibility of the plant biomass for biofuel production. usp.br
| Target Gene | Plant Species | Observed Effect on Lignin | Reference |
|---|---|---|---|
| COMT | Sugarcane | Reduced total lignin content (6-12%), reduced syringyl units | usp.br |
| F5H | Barley | Substantially reduced lignin syringyl/guaiacyl (S/G) ratio | nih.gov |
| CAD | Tobacco | No change in S lignin content when SAD is suppressed alone | researchgate.net |
In contrast to gene silencing, overexpression studies involve increasing the expression of specific genes to enhance the production of this compound or its derivatives.
Enhancing this compound Production: A key target for overexpression is Ferulate 5-hydroxylase (F5H). Overexpressing F5H can significantly increase the proportion of this compound-derived S-units in lignin. nih.gov For example, in hybrid poplar, overexpression of F5H resulted in lignin with up to 97.5% syringyl units. oup.com
Metabolic Engineering: Overexpression studies are a cornerstone of metabolic engineering efforts aimed at modifying plant cell walls. For instance, overexpressing sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) in Arabidopsis has been explored to increase the production of disinapoyl esters, which could potentially be incorporated into lignin to create a more easily degradable polymer. nih.govresearchgate.net Overexpression of Cinnamyl alcohol dehydrogenase (CAD) has also been shown to increase lignin content. nih.gov
In Vitro Systems for Biosynthesis and Polymerization
The functional characterization of enzymes involved in the this compound biosynthetic pathway is crucial for understanding their specific roles and catalytic mechanisms. In vitro enzyme assays are a fundamental tool for this purpose, allowing researchers to study the activity of isolated and purified enzymes under controlled conditions.
A key enzyme in the final step of monolignol biosynthesis is cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of cinnamaldehydes to their corresponding alcohols. nih.gov Enzyme assays have been used to determine the substrate specificity of different CAD isoforms. For example, studies have shown that some CAD enzymes are specific for coniferaldehyde (B117026), while a distinct enzyme, this compound dehydrogenase (SAD), is specific for sinapaldehyde (B192390). sigmaaldrich.com The enzymatic efficiency of PtSAD for sinapaldehyde was found to be approximately 60 times greater than that of PtCAD from aspen. sigmaaldrich.com Such kinetic analyses provide strong evidence for the existence of parallel pathways for the synthesis of guaiacyl and syringyl lignins in some plant species.
Enzyme assays are also used to investigate the catalytic activities of other enzymes in the pathway, such as cinnamoyl-CoA reductase (CCR) and caffeic acid O-methyltransferase (COMT). researchgate.net By varying substrate concentrations and measuring reaction rates, researchers can determine key kinetic parameters like Km and Vmax, which provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate.
Furthermore, in vitro assays can be used to study the effects of inhibitors or activators on enzyme activity, which can help in the design of strategies for manipulating lignin biosynthesis. The characterization of these enzymes is not limited to plant-derived proteins; microbial enzymes with similar activities are also being explored for their potential in biotechnological applications. For instance, enzymes from Saccharomyces cerevisiae have been shown to catalyze the conversion of cinnamaldehyde (B126680) to cinnamyl alcohol. frontiersin.org
Dehydrogenation polymers (DHPs) are synthetic lignins produced in vitro through the oxidative polymerization of monolignols. researchgate.net This technique provides a valuable model system for studying the chemical structures and bonding patterns that are formed during lignification, without the complex biological context of the plant cell wall.
The synthesis of DHPs typically involves the use of an oxidizing agent, such as a peroxidase (e.g., horseradish peroxidase) or a laccase, in the presence of hydrogen peroxide or oxygen, respectively, to initiate the radical polymerization of monolignols like this compound. researchgate.netresearchgate.netnih.gov The resulting polymer's structure can be influenced by various factors, including the type and concentration of monolignols, the enzyme used, and the reaction conditions such as pH. nih.gov
While coniferyl alcohol readily polymerizes to form DHPs, the homopolymerization of this compound often results in low yields of low molecular weight polymers. researchgate.net However, the copolymerization of this compound with other monolignols, such as coniferyl alcohol, or with other phenolic compounds like hydroxystilbenes, can significantly improve the reactivity and yield of the resulting DHP. researchgate.net The analysis of these synthetic lignins using techniques like nuclear magnetic resonance (NMR) spectroscopy allows for the detailed characterization of the various inter-unit linkages, such as β-O-4, β-5, and 5-5, providing insights into the mechanisms of lignin polymerization. mdpi.com
DHPs serve as important reference materials for comparing with native lignins isolated from plants, helping to elucidate the structural differences that may arise from the biological control of lignification in vivo. They are also used to study the impact of lignin structure on the properties of plant biomass, such as its digestibility for biofuel production or its processability for pulp and paper manufacturing.
Plant cell culture systems offer a simplified and controlled environment for studying various aspects of this compound biosynthesis and lignification, bridging the gap between in vitro enzyme assays and studies in whole plants.
Ginkgo biloba suspension cell cultures (SCCs) have emerged as a fascinating model system. While the woody tissues of Ginkgo biloba, a gymnosperm, typically lack syringyl (S) lignin, its cell cultures have been shown to produce lignins containing this compound-derived units. nih.govresearchgate.net This indicates that the genes for this compound biosynthesis are present but latent in the whole plant and can be activated under specific in vitro culture conditions. nih.govresearchgate.net The extracellular proteome of these cultures also contains peroxidases capable of oxidizing this compound, suggesting that the necessary enzymatic machinery for its polymerization is also present. nih.govresearchgate.net
Zinnia elegans suspension cultures are another widely used system, particularly for studying the differentiation of tracheary elements (TEs), the water-conducting cells in the xylem that undergo extensive lignification. oup.comwur.nlmdpi.comdiva-portal.orgnih.gov These cultures can be induced to differentiate into TEs in a highly synchronous manner, providing a large population of cells at similar developmental stages for molecular and biochemical analyses. wur.nlnih.gov Studies using Zinnia cultures have provided evidence that lignification can occur post-mortem, with living, non-lignifying cells providing the necessary monolignols and reactive oxygen species to the cell walls of dead TEs. oup.comdiva-portal.org This system allows for the investigation of the non-cell-autonomous nature of lignification and the transport of monolignol precursors.
These cell culture systems provide a powerful platform for dissecting the molecular and cellular mechanisms of this compound synthesis, transport, and polymerization, and for testing the effects of various inhibitors and signaling molecules on these processes.
Table 3: Comparison of Cell Culture Systems for Studying this compound
| Feature | Ginkgo biloba Suspension Cell Cultures (SCCs) | Zinnia elegans Suspension Cultures |
|---|---|---|
| Organism Type | Gymnosperm | Angiosperm |
| Key Research Focus | Activation of latent this compound biosynthesis pathway, evolution of lignin biosynthesis. nih.govresearchgate.net | Tracheary element (TE) differentiation, post-mortem and non-cell-autonomous lignification. oup.comdiva-portal.org |
| Primary Advantage | Demonstrates the potential for S-lignin production in a gymnosperm under specific conditions. | Highly synchronous differentiation into lignifying cells (TEs). wur.nlnih.gov |
| Notable Finding | Genes for this compound synthesis are present but repressed in the whole plant. nih.govresearchgate.net | Lignin monomers can be supplied by neighboring, non-lignifying cells to dead TEs. oup.comdiva-portal.org |
Advanced Imaging and Localization Techniques
Visualizing the spatial and temporal distribution of this compound and its polymeric form, lignin, within the plant cell wall is crucial for a complete understanding of the lignification process. A variety of advanced imaging techniques are employed for this purpose, each offering unique advantages in terms of resolution, specificity, and the ability to perform live-cell imaging.
Fluorescence microscopy is a widely used technique that takes advantage of the autofluorescence of lignin. mdpi.com Different types of lignin, such as those rich in guaiacyl versus syringyl units, can sometimes be distinguished based on their fluorescent properties. More specific localization can be achieved using fluorescently-tagged monolignol analogs. nih.gov These probes can be fed to plants or cell cultures and become incorporated into the growing lignin polymer, allowing for the visualization of newly synthesized lignin. nih.gov For example, monolignol analogs linked to fluorogenic dyes like dimethyl-aminocoumarin (DMAC) and nitrobenzofuran (NDB) have been used to track the transport and polymerization of monolignols. mdpi.comnih.gov
Confocal laser scanning microscopy (CLSM) provides improved resolution and optical sectioning capabilities compared to conventional epifluorescence microscopy, allowing for the 3D reconstruction of lignin distribution within the cell wall. mdpi.com Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), have pushed the boundaries of optical resolution, enabling the visualization of lignin at the nanoscale. nih.govnih.gov
In addition to fluorescence-based methods, other techniques are also employed. For instance, staining with reagents like phloroglucinol-HCl (Wiesner stain) can reveal the presence of cinnamaldehyde groups in lignin, while the Mäule reagent can specifically stain for syringyl units, providing chemical information about the lignin composition. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy and imaging have also been developed as a novel approach to study lignification. rsc.orgrsc.org This method involves the use of paramagnetic probes ligated to monolignol reporters, allowing for the mapping of their incorporation into the lignin polymer. rsc.orgrsc.org
These advanced imaging techniques, often used in combination, provide a powerful toolkit for elucidating the intricate process of lignification, from the transport of this compound to its final deposition and patterning in the plant cell wall. frontiersin.orgmdpi.com
Bioorthogonal Chemistry and Chemical Reporters (e.g., Alkyne-tagged this compound Surrogates)
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This approach has been applied to study lignin by using synthetic monolignol analogs, or "chemical reporters," that are tagged with a bioorthogonal functional group, such as an alkyne. researchgate.net
Alkyne-tagged this compound surrogates can be fed to living plant tissues, where they are incorporated into the growing lignin polymer alongside the natural monolignols. researchgate.net Subsequently, a fluorescent probe containing a complementary azide (B81097) functional group can be introduced. researchgate.net The alkyne and azide groups then react specifically with each other through a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach the fluorescent probe to the lignin. researchgate.netnih.gov This allows for the precise visualization of where and when this compound is being incorporated into the cell wall. researchgate.net Multiplex labeling strategies, using different bioorthogonal pairs, can even be used to simultaneously track the incorporation of different monolignols (e.g., sinapyl, coniferyl, and p-coumaryl alcohol) in the same sample. researchgate.netacs.org
Super-resolution Microscopy (e.g., Airyscan)
While conventional confocal laser scanning microscopy (LSCM) has provided valuable insights into lignin distribution, its resolution is limited. acs.org Super-resolution microscopy techniques, such as Airyscan microscopy , overcome this limitation, offering a significant increase in resolution and sensitivity. acs.orgresearchgate.net
Airyscan is a detector design that combines a 32-channel gallium arsenide phosphide (B1233454) (GaAsP) detector with a pinhole, allowing for the collection of more spatial information from the emitted fluorescence signal. pnnl.gov This technology provides a substantial improvement in signal-to-noise ratio and resolution compared to standard confocal microscopy, enabling the visualization of finer details of the cell wall structure. acs.orgresearchgate.net
When combined with bioorthogonal chemistry, Airyscan microscopy allows for the high-resolution imaging of lignin formation at the level of individual cell wall layers and substructures, such as pits. nih.govacs.org This powerful combination has revealed complex patterns of monolignol incorporation that are not distinguishable with conventional microscopy, providing a deeper understanding of the dynamics of lignification. acs.orgresearchgate.net
Biotechnological and Agricultural Applications of Sinapyl Alcohol Research
Enhancing Crop Properties
Beyond biofuel applications, sinapyl alcohol and its role in lignin (B12514952) biosynthesis are being explored for their potential to improve various crop properties, including wood quality and disease resistance.
The properties of wood, critical for industries such as construction, pulp, and paper, are significantly determined by its lignin content and composition nrel.govmdpi.comoup.com. Research in tree species like Populus (poplar) aims to engineer lignin biosynthesis pathways to enhance wood quality traits. Manipulating the expression of genes involved in monolignol synthesis, including those affecting this compound production, can alter the lignin structure. For instance, increasing the proportion of S-lignin, derived from this compound, can lead to lignin that is more easily depolymerized, potentially improving pulp yield and processing efficiency researchgate.net. Quantitative multi-omics analyses are being used to understand how altering lignin biosynthesis genes affects wood properties such as density, strength, and saccharification potential, offering pathways to improve wood for diverse applications nrel.gov.
Table 3: Lignin Monomer Composition and its Role in Wood Properties
| Plant Species/Context | Lignin Component/Modification | Impact on Wood Properties |
| Angiosperms (Hardwoods) | This compound (S-units) and Coniferyl alcohol (G-units) | Determines S/G ratio, influencing wood density, strength, and pulpability oup.comnrel.govnih.govoup.comresearchgate.net |
| Poplar (Populus) | Increased S-lignin (via F5H overexpression) | Enhanced glucose and xylose release, improved saccharification nih.gov |
| General Lignin | S-rich lignin | More easily depolymerized than G-rich lignin researchgate.net |
Lignin deposition and composition are increasingly recognized for their role in plant defense mechanisms against pathogens and pests frontiersin.orgresearchgate.netresearchgate.net. This compound, as a precursor to S-lignin, is implicated in conferring disease resistance.
Research in wheat has identified the Lr34 gene, which confers broad-spectrum resistance to fungal diseases, as an ATP-binding cassette transporter that mediates this compound transport for cell wall lignification. Further enhancement of resistance was observed when the TaCOMT-3B gene, responsible for this compound biosynthesis, was incorporated. Wheat lines carrying the Lr34res allele showed thicker cell walls and enhanced resistance to fungal penetration. Conversely, lr34 mutant lines exhibited disrupted cell wall lignification and hypersensitivity to this compound nih.gov.
In tobacco, studies on transgenic lines revealed that lower total lignin content exacerbated disease severity, while increased sinapyl lignin (S-lignin) alleviated symptoms. Both total lignin content and S-lignin positively correlated with disease resistance, suggesting an additive effect researchgate.net. Similarly, in Brassica napus, knocking out f5h genes, which reduced the S/G lignin ratio, led to increased resistance against Sclerotinia sclerotiorum osti.gov. In maize, specific genes within the lignin biosynthesis pathway, such as ZmCCoAOMT2, are associated with resistance to multiple pathogens mdpi.com.
Table 4: this compound Pathway and Crop Disease Resistance
| Plant Species | Gene/Pathway Manipulation | Lignin Component/Effect | Impact on Disease Resistance |
| Wheat | Lr34 gene (this compound transporter) | Mediates this compound transport, enhances cell wall lignification | Confers broad-spectrum resistance to fungal diseases; thicker cell walls observed nih.gov |
| Wheat | TaCOMT-3B gene (this compound biosynthesis) | Enhances this compound biosynthesis | Synergistic effect with Lr34, enhancing resistance to multiple fungal pathogens nih.gov |
| Tobacco | Reduced total lignin content | Lower lignin | Aggravated severity of black shank and bacterial wilt diseases researchgate.net |
| Tobacco | Increased sinapyl lignin (S-lignin) | Higher S-lignin | Alleviated disease symptoms; positive correlation with disease resistance researchgate.net |
| B. napus | f5h gene knockout (decreased S/G ratio) | Reduced S-lignin | Increased resistance to Sclerotinia sclerotiorum in stems and leaves osti.gov |
| Maize | ZmCCoAOMT2 gene | Involved in lignin biosynthesis | Associated with resistance to multiple pathogens mdpi.com |
Monolignols, including this compound, are fundamental to plant growth and development, contributing to structural integrity and physiological processes mdpi.comresearchgate.net. Manipulating the lignin biosynthesis pathway can therefore influence various aspects of plant development relevant to agriculture.
Table 5: Impact of Lignin Biosynthesis Pathway Manipulation on Plant Growth and Development
| Plant Species | Gene/Pathway Manipulation | Lignin Effect | Impact on Growth and Development |
| Rice | Os4CL3 gene suppression | Reduced lignin content | Impaired plant growth, decreased panicle fertility, reduced plant height mdpi.com |
| Maize | ZmCCoAOMT2 gene | Involved in lignin biosynthesis | Associated with regulation of programmed cell death; linked to pathogen resistance mdpi.com |
| Poplar | Manipulating lignin biosynthesis genes (e.g., F5H, MOMT) | Altered lignin content and composition | Potential for improved tree growth, wood properties, and saccharification nrel.govnih.gov |
| General Plant | Silicon (Si) application | Influences lignin-related metabolites/genes | Improved physiological parameters and growth (e.g., root/shoot development) under stress researchgate.net |
Compound Names:
this compound
Coniferyl alcohol
p-Coumaryl alcohol
Syringyl (S) lignin
Guaiacyl (G) lignin
p-Hydroxyphenyl (H) lignin
Sinapyl p-coumarate
Iso-sinapyl alcohol
Ferulic acid
p-Coumaric acid
Caffeic acid
this compound dehydrogenase (SAD)
Cinnamyl alcohol dehydrogenase (CAD)
Caffeic acid O-methyltransferase (COMT)
Ferulate-5-hydroxylase (F5H)
4-coumarate-CoA ligase (4CL)
Cinnamoyl-CoA reductase (CCR)
Hydroxycinnamoyl CoA shikimate/quinate hydroxycinnamoyl transferase (HCT)
Caffeoyl-CoA O-methyltransferase (CCoAOMT)
Cinnamate-4-hydroxylase (C4H)
Monolignol 4-O-methyltransferase (MOMT)
Challenges and Future Directions in this compound Engineering
While the potential applications of this compound are significant, several challenges need to be addressed to fully realize its biotechnological and agricultural benefits. Future research directions are focused on overcoming these hurdles and expanding the scope of this compound engineering.
Challenges in this compound Production and Engineering
Complexity of Biosynthetic Pathways: The intricate nature of lignin biosynthesis, involving multiple enzymes and pathways, makes precise genetic engineering challenging. For example, the precise role and substrate specificity of enzymes like this compound dehydrogenase (SAD) versus cinnamyl alcohol dehydrogenase (CAD) in S-lignin formation are still areas of active research, with some studies suggesting CAD plays a more critical role than previously thought oup.comresearchgate.net.
Enzyme Activity and Expression: Achieving high yields of this compound through microbial fermentation is hindered by difficulties in the functional expression of key enzymes, such as ferulate 5-hydroxylase (F5H), required for its synthesis in engineered microorganisms researchgate.net. Furthermore, the efficiency of methyltransferases involved in the pathway can limit production titers researchgate.net.
Substrate Availability and Regulation: In plant metabolic engineering, ensuring adequate substrate availability for enzymes and understanding the feedback regulation mechanisms within the complex phenylpropanoid pathway are critical. For instance, successful p-hydroxybenzoylation of lignin might require not only the introduction of specific enzymes but also ensuring sufficient this compound availability or using alternative acyltransferases that accept coniferyl alcohol nih.gov.
Balancing Lignin Modification with Plant Growth: Engineering plants for altered lignin composition can sometimes negatively impact plant growth, development, or reproductive capacity. For example, severe suppression of certain lignin biosynthesis genes can lead to undesirable phenotypes oup.comcsic.es. Therefore, finding a balance that improves biomass processability without compromising plant fitness is a key challenge.
Cost-Effective Production: Scaling up the production of this compound, whether through chemical synthesis or microbial fermentation, needs to be cost-effective to compete with petroleum-based alternatives. Current yields and process efficiencies often require further optimization.
Future Directions in this compound Engineering
Advanced Metabolic Engineering and Synthetic Biology: Future efforts will likely involve sophisticated metabolic engineering strategies, including the use of synthetic biology tools like CRISPR-Cas9, to precisely manipulate lignin biosynthesis pathways in plants and microbes. This could enable the creation of "designer lignins" with tailored properties for specific applications nih.govcsic.esresearcher.lifefrontiersin.orgresearchgate.net.
Enzyme Discovery and Engineering: Identifying novel enzymes with improved activity, specificity, and stability, particularly for key steps like hydroxylation and methylation in the this compound pathway, is crucial. Enzyme engineering techniques can be employed to enhance the performance of existing enzymes for industrial bioproduction acs.org.
Systems Biology and Computational Modeling: Integrating systems biology approaches with mathematical models and computational simulations can provide deeper insights into the complex metabolic networks governing monolignol biosynthesis. This can guide rational engineering strategies and predict the outcomes of genetic modifications mdpi.comnih.gov.
Exploration of Non-Conventional Monomers: Research into the use of monolignol-like compounds or novel monomers, beyond the canonical p-coumaryl, coniferyl, and sinapyl alcohols, could lead to the development of lignins with entirely new properties and applications mdpi.comresearchgate.net.
Understanding In Vivo Regulation: Further investigation into the in vivo regulation of monolignol biosynthesis and polymerization in plants is needed. This includes understanding the transport of monolignols, their polymerization mechanisms, and the role of post-translational modifications, which can provide targets for genetic manipulation frontiersin.orgfrontiersin.org.
By addressing these challenges and pursuing these future directions, researchers aim to unlock the full potential of this compound for a more sustainable bio-based economy.
Compound List:
this compound
Coniferyl alcohol
p-Coumaryl alcohol
Sinapaldehyde
Sinapyl acetate (B1210297)
Ferulic acid
Vanillin
p-Hydroxybenzoic acid (pHBA)
Caffeic acid
Caffeoyl CoA
Feruloyl CoA
Caffealdehyde
Coniferyl aldehyde
Caffeyl alcohol
5-hydroxyconiferyl alcohol
5-hydroxyconiferyl aldehyde
Sinapyl aldehyde
Iso-sinapyl alcohol
Syringaldehyde
p-coumaroylputrescine (B108858)
Feruloylputrescine
Prunin
Naringenin
Epicatechin
Epigallocatechin
Epigallocatechin gallate
D-allose
L-theanine
Resveratrol
Piceatannol
Guaiacylglycerol
Methyl caffeate
Caffeoylquinic acid
Methyl ferulate
Feruloylquinic acid
Ethyl ferulate
Feruloyl ethylene (B1197577) glycol
1-O-feruloyl glycerol (B35011)
1,3-di-O-feruloyl glycerol
1,4-di-O-feruloyl threitol
Dihydroconiferyl alcohol
L-dopa
Eugenol
Q & A
Q. What is the structural and functional role of sinapyl alcohol in lignin biosynthesis?
this compound is a monolignol critical for synthesizing syringyl (S) lignin subunits in plant cell walls. Its structure (CHO) includes a hydroxyl group and methoxy substitutions at positions 3 and 5 on the aromatic ring, enabling radical coupling reactions during lignin polymerization . In poplar, this compound peaks during late stages of xylem differentiation, correlating with lignin accumulation . Methodologically, its distribution is quantified using small-scale thermogravimetric analysis (TGA) and localized via HSQC NMR to distinguish β-O-4 linkages in lignin-carbohydrate complexes .
Q. How is this compound detected and quantified in plant tissues?
Detection involves solvent extraction followed by chromatographic separation (e.g., HPLC) and structural validation via NMR. For example, HSQC NMR identifies β-glycosidic bonds in this compound derivatives (e.g., sinapyl β-xyloside) by correlating δC/δH 97–105/4.7–5.2 ppm . Quantification in differentiating xylem uses TGA to measure lignin content and monitor precursor depletion during lignification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicant (Category 3). Researchers must use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. Emergency measures include rinsing exposed skin/eyes with water and using CO or dry powder extinguishers for fires .
Advanced Research Questions
Q. How do enzymatic and biomimetic oxidation systems differ in polymerizing this compound?
Syringyl-specific peroxidases (e.g., SyPO from poplar) uniquely bind this compound oligomers via surface plasmon resonance (SPR), enabling dehydrogenative polymerization. In contrast, horseradish peroxidase (HRP) requires coniferyl alcohol co-substrates and fails to produce oligomers . Biomimetic AgO oxidation of this compound yields β-O-4 dimers (32%) and β-β dimers (3%), while its acetylated derivative enhances β-O-4 coupling (66%) by reducing Coulombic repulsion between radicals, as shown via density functional theory (DFT) .
Q. What experimental strategies resolve contradictions in this compound’s reactivity across studies?
Contradictions arise from substrate specificity of peroxidases and competing radical coupling pathways. Comparative assays using isoperoxidases (e.g., SyPO vs. HRP) and isotopic labeling (e.g., C-sinapyl alcohol) clarify enzyme-substrate interactions . Computational modeling of radical intermediates (e.g., charge distribution at Cβ) explains how γ-acetylation biases β-O-4 bond formation .
Q. Why is this compound absent in certain gymnosperms, and how is this addressed in lignin studies?
this compound is absent in Japanese cypress (a gymnosperm), which synthesizes coniferin instead. Researchers use angiosperm models (e.g., poplar) or transgenic gymnosperms expressing syringyl-specific enzymes to study its biosynthesis. Detection limits in non-model species are overcome by LC-MS/MS with multiple reaction monitoring (MRM) .
Q. How do lignin-carbohydrate complexes (LCCs) involving this compound influence biomass recalcitrance?
this compound forms phenyl glycoside-type LCCs with xylan/cellulose, detectable via HSQC NMR (δC/δH 97–105 ppm). Pretreatment with ionic liquids or fungal peroxidases selectively cleaves these bonds, reducing recalcitrance. Comparative studies on Eucalyptus globulus residues show retained LCCs after milled wood lignin (MWL) extraction .
Methodological Challenges and Solutions
Q. What are the limitations of current NMR techniques in analyzing this compound derivatives?
Overlapping signals in HSQC spectra (e.g., δC 97–105 ppm for β-glycosides) complicate structural assignments. Solutions include using C-enriched monolignols or 3D NMR (e.g., HMBC) to resolve connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
